molecular formula C10H14ClNO2 B604986 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane CAS No. 88441-14-9

1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane

Cat. No. B604986
CAS RN: 88441-14-9
M. Wt: 215.677
InChI Key: CGKQFIWIPSIVAS-UHFFFAOYSA-N

Description

This compound, also known as 2,5-Dimethoxy-4-chloroamphetamine or DOC, is a psychedelic drug of the phenethylamine and amphetamine chemical classes . It was presumably first synthesized by Alexander Shulgin and was described in his book PiHKAL (Phenethylamines I Have Known And Loved) .


Molecular Structure Analysis

The molecular formula of DOC is C11H16ClNO2 . The InChI is InChI=1S/C11H16ClNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 . The SMILES representation is CC(N)CC1=CC(OC)=C(Cl)C=C1OC .


Physical And Chemical Properties Analysis

The physical appearance of DOC is a white powder . The molecular weight is 229.7032 g/mol . The melting point of the hydrochloride salt form is between 187-188 °C and 193-194.5 °C .

Scientific Research Applications

  • Psychoactive Effects and Identification : 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a cathinone analogue of 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane, has been offered for purchase online, suggesting potential psychoactive effects in humans. Its identity and properties were confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry (Power et al., 2015).

  • Analogue Synthesis and Psychotherapeutic Potential : A study synthesized analogues of 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane with potential psychotherapeutic utility. The research focused on nuclear substituted 2-amino-1-phenylbutanes, indicating most of these analogues have low hallucinogenic potential (Standridge et al., 1980).

  • Intramolecular Hydrogen Bonds in Derivatives : A theoretical study explored intramolecular hydrogen bonds in thiazole derivatives, including 2-amino-4-(2-chloro-4,5-dimethoxyphenyl)thiazole, to understand their chemical behavior and potential applications (Castro et al., 2007).

  • Pyrolysis and New Psychoactive Substances : Research on the pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a new psychoactive substance, identified several pyrolysis products. This provides insights into its stability and potential inhalation risks (Texter et al., 2018).

  • Synthesis of Related Compounds : Various studies have been conducted on the synthesis and characterization of compounds related to 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane, indicating its relevance in the development of new chemical entities (Tayade & Waghmare, 2016; Giles, Rickards, & Senanayake, 1997).

  • Antioxidant Activity of Derivatives : The reaction between isatin and 2,5-dimethoxyaniline, closely related to 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane, was studied for antioxidant activity, providing insights into potential therapeutic applications (Andreani et al., 2010).

  • Metabolic Pathways in Rats : A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, a compound structurally similar to 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane, identified various urinary metabolites, offering insights into its metabolic pathways (Kanamori et al., 2002).

Safety And Hazards

Very little data exists about the toxicity of DOC. In April 2013, a case of death due to DOC was reported. The source does not specify whether the drug alone caused the death . In 2014, a death was reported in which DOC was directly implicated as the sole causative agent in the death of a user .

properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKQFIWIPSIVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893699
Record name 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-chlorophenethylamine

CAS RN

88441-14-9
Record name 2,5-Dimethoxy-4-chlorophenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88441-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethoxy-phenethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chloro-2,5-dimethoxyphenyl)-2-aminoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-C
Source FDA Global Substance Registration System (GSRS)
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